molecular formula C5H5F3N2O2S B3042614 1-(methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 648427-19-4

1-(methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B3042614
CAS RN: 648427-19-4
M. Wt: 214.17 g/mol
InChI Key: YAECRYDWMCMVLM-UHFFFAOYSA-N
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Description

Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is a key functional group in many of these compounds .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds often involves the activation of the C–F bond in organic synthesis . These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three equivalent C–F bonds . The trifluoromethyl group is a key structural feature in these compounds .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are largely determined by the presence of the trifluoromethyl group . The C–F bond is the strongest single bond in organic compounds .

Scientific Research Applications

Future Directions

The future directions in the field of trifluoromethyl-containing compounds include the development of new synthetic methods and the exploration of new applications in pharmaceuticals, agrochemicals, and materials . There is also ongoing research into the functionalization of these compounds .

properties

IUPAC Name

1-methylsulfonyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O2S/c1-13(11,12)10-3-2-4(9-10)5(6,7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECRYDWMCMVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226268
Record name 1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulphonyl)-3-(trifluoromethyl)-1H-pyrazole

CAS RN

648427-19-4
Record name 1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648427-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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